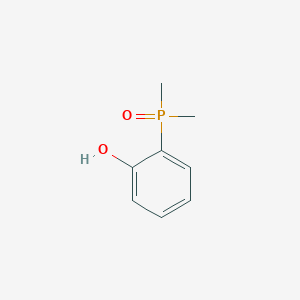

(2-Hydroxyphenyl)dimethylphosphine oxide

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry, the study of organic compounds containing carbon-phosphorus bonds, is a vast and dynamic field. chemrxiv.org These compounds are integral to numerous applications, from catalysis and materials science to medicinal chemistry. chemrxiv.org Within this broad domain, phosphorus can exist in various oxidation states, with pentavalent phosphorus compounds, such as phosphine (B1218219) oxides, being of significant interest due to their stability and versatile reactivity. chemrxiv.org

(2-Hydroxyphenyl)dimethylphosphine oxide fits into a specific niche of functionalized phosphine oxides. The presence of both a P=O bond and a phenolic hydroxyl group on the same aromatic ring creates a bifunctional molecule with distinct chemical properties. This dual functionality is a key aspect of its growing importance in research.

Significance of Phosphine Oxides as Synthetic Intermediates and Functional Molecules

Phosphine oxides, characterized by the R₃P=O general structure, are a cornerstone of organophosphorus chemistry. nih.gov Long considered primarily as byproducts of reactions like the Wittig olefination, their role has evolved dramatically. nih.gov They are now recognized as highly valuable synthetic intermediates, stable ligands for metal catalysts, and functional molecules in their own right. nih.govresearchgate.net

The P=O bond in phosphine oxides is highly polar and a strong hydrogen bond acceptor, which can significantly influence the solubility and other physicochemical properties of a molecule. acs.orgwikipedia.org This has led to their increasing use in medicinal chemistry to enhance the aqueous solubility and metabolic stability of drug candidates. acs.orgwikipedia.org For instance, the incorporation of a dimethylphosphine (B1204785) oxide moiety is a key feature in the structure of the anticancer drug brigatinib. wikipedia.org

Furthermore, phosphine oxides can act as ligands in coordination chemistry, binding to metal centers through the phosphoryl oxygen. nih.gov This interaction can be harnessed in catalysis, with phosphine oxide-metal complexes demonstrating activity in a range of chemical transformations. researchgate.net Secondary phosphine oxides, which have a P-H bond, can exist in equilibrium with their phosphinous acid tautomer, offering even more diverse coordination possibilities and catalytic applications. acs.orgresearchgate.net

Overview of Research Trajectories for this compound

The specific research trajectories for this compound are primarily driven by its bifunctional nature. The combination of the phosphine oxide and hydroxyl groups on an aromatic scaffold opens up several areas of investigation:

Medicinal Chemistry: The compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use as an intermediate in the preparation of focal adhesion kinase (FAK) inhibitors, which are being explored for cancer treatment.

Materials Science: Hydroxyphenyl phosphine oxides, as a class, have been investigated for their flame-retardant properties. rsc.org They can be incorporated into polymer matrices, such as epoxy resins, to enhance their fire resistance. rsc.org

Coordination Chemistry and Catalysis: The presence of both a "hard" oxygen donor on the phosphine oxide and a potentially "hard" phenoxide donor allows for the formation of chelate complexes with various metal ions. These complexes are of interest for their potential catalytic activities. While specific catalytic applications for complexes of this compound are still an emerging area, the broader class of functionalized phosphine oxides has shown promise in various catalytic processes. nih.gov

The following table provides a summary of the key properties and research areas related to this compound and its constituent functional groups.

| Feature | Description | Research Relevance |

| Chemical Formula | C₈H₁₁O₂P | |

| Core Structure | A phenyl ring substituted with both a dimethylphosphine oxide group and a hydroxyl group at the ortho position. | Bifunctionality enables diverse applications. |

| Phosphine Oxide Group | A pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and the phenyl ring. | Imparts polarity, hydrogen bond accepting capability, and acts as a ligation site for metals. nih.govacs.orgwikipedia.org |

| Hydroxyl Group | A hydroxyl (-OH) group attached to the phenyl ring. | Provides a site for further chemical modification and can act as a hydrogen bond donor or a coordination site for metals. |

| Medicinal Chemistry | Intermediate in the synthesis of kinase inhibitors. | Potential for the development of new therapeutic agents. |

| Materials Science | Component in flame retardant formulations. rsc.org | Contributes to the development of safer materials. rsc.org |

| Coordination Chemistry | Potential to form chelate complexes with metal ions. | Exploration of new catalysts and functional materials. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H11O2P |

|---|---|

Molecular Weight |

170.15 g/mol |

IUPAC Name |

2-dimethylphosphorylphenol |

InChI |

InChI=1S/C8H11O2P/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6,9H,1-2H3 |

InChI Key |

YCGRINVGIFJMTI-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyphenyl Dimethylphosphine Oxide and Its Structural Variants

Direct Synthesis of (2-Hydroxyphenyl)dimethylphosphine Oxide

The most direct and well-documented method for synthesizing the title compound involves a palladium-catalyzed cross-coupling reaction. This approach builds the core structure by forming a C-P bond between an aryl precursor and a phosphorus-containing reagent.

Recent advancements have established the palladium-catalyzed coupling of aryl halides with secondary phosphine (B1218219) oxides as a robust method for C-P bond formation. google.com This strategy has been successfully applied to the synthesis of this compound.

The key precursors for this synthesis are dimethylphosphine (B1204785) oxide and 2-iodophenol (B132878) . google.com Dimethylphosphine oxide serves as the source of the dimethylphosphinoyl group, while 2-iodophenol provides the hydroxyphenyl scaffold. The choice of an aryl iodide is strategic, as iodides are generally more reactive in palladium-catalyzed oxidative addition steps compared to bromides or chlorides.

| Precursor | Role in Synthesis |

|---|---|

| 2-Iodophenol | Aryl source for the phenyl ring |

| Dimethylphosphine oxide | Source of the P(O)Me2 group |

The efficiency of the cross-coupling reaction is highly dependent on the catalytic system. A successful system employs palladium acetate (B1210297) as the palladium source and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a supporting ligand. google.com Xantphos is a bulky, electron-rich diphosphine ligand with a wide bite angle, which is known to be effective in promoting challenging cross-coupling reactions by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

The reaction requires a base to facilitate the coupling, with potassium phosphate (B84403) (K₃PO₄) being an effective choice. google.com The base is crucial for the deprotonation of the secondary phosphine oxide, generating the active phosphinoyl nucleophile. The choice of solvent is also critical for reaction success; N,N-Dimethylformamide (DMF) is used as the solvent, providing a polar aprotic medium that effectively dissolves the reactants and facilitates the catalytic process at elevated temperatures. google.com The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to protect the catalyst and reactants from oxidative degradation. google.com

While the palladium-catalyzed cross-coupling of 2-iodophenol and dimethylphosphine oxide is the most clearly documented route, other synthetic strategies for forming aryl-phosphine oxide bonds exist in principle. These include nucleophilic aromatic substitution or reactions involving organometallic reagents like Grignard or organolithium species with a suitable phosphorus electrophile. However, the functional group tolerance of these methods can be a limitation, especially with a free hydroxyl group present on the aromatic ring. The prevalence of the palladium-catalyzed method in the literature suggests it offers a superior combination of efficiency, functional group compatibility, and reliability for this specific target molecule.

Palladium-Catalyzed Carbon-Phosphorus Cross-Coupling Reactions

Preparation of Substituted this compound Derivatives

The palladium-catalyzed cross-coupling methodology demonstrates potential for broader application in the synthesis of substituted derivatives. By selecting appropriately substituted aryl halides, it is plausible to generate a variety of this compound analogs. A notable example from the literature is the synthesis of (2-aminophenyl)dimethylphosphine oxide, which follows a similar synthetic logic. In this case, 2-iodoaniline (B362364) is coupled with dimethylphosphine oxide using a palladium acetate/Xantphos catalytic system. google.com This successful synthesis suggests that other substituted 2-halo-phenols could be viable substrates for producing derivatives with various functional groups on the phenyl ring, assuming the substituents are compatible with the reaction conditions.

Elaboration of the Phenolic Moiety (e.g., Synthesis of (5-(Benzyloxy)-2-hydroxyphenyl)dimethylphosphine oxide)

The synthesis of derivatives such as (5-(benzyloxy)-2-hydroxyphenyl)dimethylphosphine oxide showcases a common strategy involving the protection of the phenolic hydroxyl group, followed by the introduction of the dimethylphosphine oxide group, and subsequent deprotection if necessary. A plausible synthetic route can be extrapolated from established methodologies for related compounds.

A general approach often commences with a suitably protected starting material, for instance, a bromo- or iodo-substituted phenol. The phenolic hydroxyl can be protected with a benzyl (B1604629) group via a Williamson ether synthesis. This protected intermediate can then undergo a palladium-catalyzed cross-coupling reaction with dimethylphosphine oxide.

A typical reaction would involve the coupling of a protected aryl halide with dimethylphosphine oxide in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand. A base is also required to facilitate the reaction. Subsequent deprotection of the benzyl group, if required, would yield the final product.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 1-Bromo-4-(benzyloxy)-2-methoxybenzene | Dimethylphosphine oxide | Palladium(II) acetate, phosphine ligand, base | (5-(Benzyloxy)-2-methoxyphenyl)dimethylphosphine oxide | General methodology |

| (5-(Benzyloxy)-2-methoxyphenyl)dimethylphosphine oxide | Boron tribromide | - | (5-(Benzyloxy)-2-hydroxyphenyl)dimethylphosphine oxide | General methodology |

Introduction of Diverse Chemical Functionalities onto the Core Structure

The this compound core structure serves as a versatile platform for the introduction of a wide array of chemical functionalities. These modifications are crucial for tuning the electronic and steric properties of the molecule for specific applications. Common strategies include electrophilic substitution reactions and palladium-catalyzed cross-coupling reactions. enamine.net

For instance, the aromatic ring can be functionalized through reactions such as nitration, halogenation, or acylation, primarily directed by the activating hydroxyl and dimethylphosphine oxide groups. Furthermore, the core structure can be coupled with various (hetero)aromatic halides using palladium catalysis to introduce new aryl or heteroaryl substituents. enamine.net

A notable application of this functionalization is seen in the synthesis of kinase inhibitors, where the dimethylphosphine oxide group can act as a hydrogen-bond acceptor. enamine.net For example, 2-((5-bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide can be further reacted with N-ethylaminomorpholine to introduce a more complex side chain. jst.go.jp

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | (2-Hydroxy-5-nitrophenyl)dimethylphosphine oxide | General methodology |

| 2,4-dichloro-5-bromopyrimidine | (2-Aminophenyl)dimethylphosphine oxide | Nucleophilic Aromatic Substitution | (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | jst.go.jp |

| (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | N-ethylaminomorpholine, K₂CO₃ | Nucleophilic Aromatic Substitution | (2-((2-((2-morpholinoethyl)amino)-5-bromopyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | jst.go.jp |

Purification and Isolation Strategies for this compound and its Derivatives

The purification of this compound and its derivatives is paramount to obtaining materials with the high purity required for their intended applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization Techniques

Crystallization is a powerful technique for the purification of solid phosphine oxides. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent should dissolve the compound to a greater extent at higher temperatures than at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Commonly used solvents for the recrystallization of aryl phosphine oxides include ethanol, ethyl acetate, and hexane (B92381), or mixtures thereof. For example, a mixture of ethyl acetate and methanol (B129727) has been successfully used for the recrystallization of certain phosphine oxide derivatives. jst.go.jp The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration and dried.

| Compound | Crystallization Solvent(s) | Observation | Reference |

| (2-((5-Bromo-2-(2-(dimethylamino)ethylamino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | Ethyl acetate / Methanol (5/1) | Light yellow solid | jst.go.jp |

| Tris(3-aminophenyl)phosphine oxide | Ethanol / THF | Colorless crystals | lookchem.com |

Chromatographic Separation Methods

Chromatographic techniques are widely employed for the purification of phosphine oxide derivatives, particularly when dealing with complex mixtures or when crystallization is not effective.

Silica Gel Column Chromatography: Silica gel is a common stationary phase for the column chromatography of moderately polar compounds like phosphine oxides. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For instance, a mixture of ethyl acetate and petroleum ether has been used to purify various phosphine oxide derivatives.

Alumina (B75360) Column Chromatography: Alumina (aluminum oxide) is another effective stationary phase for column chromatography. It is available in acidic, basic, and neutral forms, allowing for the separation of a wide range of compounds. Basic alumina is suitable for the purification of basic and neutral compounds, while neutral alumina is useful for aldehydes, ketones, and esters. Acidic alumina is the least common type. The choice of alumina type depends on the stability and acidic/basic nature of the phosphine oxide derivative being purified.

| Compound | Chromatography Type | Eluent System | Reference |

| Various phosphine oxide derivatives | Silica Gel Column Chromatography | Ethyl acetate / Petroleum ether | General methodology |

| Basic and neutral compounds | Alumina Column Chromatography (Basic) | Non-polar/polar solvent mixtures | General principle |

| Aldehydes, ketones, esters | Alumina Column Chromatography (Neutral) | Non-polar/polar solvent mixtures | General principle |

Application As a Key Synthetic Intermediate in Molecular Design

Role in the Synthesis of Pyrimidine-Based Compounds

The pyrimidine (B1678525) core is a well-established scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. nih.govmdpi.com (2-Hydroxyphenyl)dimethylphosphine oxide is used in the synthesis of these important compounds. For instance, it can be reacted with chlorinated pyrimidine derivatives, such as 2,4,5-trichloropyrimidine, in the presence of a base like sodium hydride. google.com This reaction typically involves nucleophilic substitution, where the hydroxyl group of this compound displaces a chlorine atom on the pyrimidine ring, thereby coupling the two fragments and forming a more complex pyrimidine-based intermediate. google.com This intermediate can then undergo further reactions to produce the final target molecules. nih.govgoogle.com This synthetic strategy is fundamental to creating libraries of compounds for screening and development. nih.govnih.gov

Contribution to the Development of Kinase Inhibitors

The development of kinase inhibitors is a major focus of modern drug discovery, particularly in oncology. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases. The DMPO group, as found in this compound, has been shown to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates and is a key component in the design of specific kinase inhibitors. enamine.net

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of immune cell signaling, particularly in T-cells. chemrxiv.org Inhibiting MAP4K1 is a promising strategy in cancer immunotherapy as it can restore T-cell function to promote the clearance of cancer cells. google.com this compound has been utilized as a starting material in the preparation of pyrimidine compounds designed as MAP4K1 inhibitors. google.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For kinase inhibitors derived from this compound, the DMPO moiety is a key pharmacophore. It is designed to form a hydrogen bond interaction with specific amino acid residues in the kinase's ATP-binding pocket. enamine.netnih.gov

Key SAR insights include:

The DMPO Group: The phosphine (B1218219) oxide acts as a strong hydrogen bond acceptor, often interacting with the hinge region or the DFG motif of the kinase. nih.gov Modifications to the methyl groups could influence steric interactions and solubility.

The Phenyl Ring: The substitution pattern on the phenyl ring is critical. The position of the DMPO group and other substituents dictates the orientation of the molecule within the binding site, affecting interactions with nearby amino acid residues. nih.gov

The Pyrimidine Core: Alterations to the pyrimidine scaffold and its other substituents can fine-tune selectivity and potency against the target kinase versus other kinases in the human kinome. nih.gov For example, in related quinazoline-based HPK1 inhibitors, shifting the position of a nitrogen atom in a substituent ring from an ortho to a meta or para position eliminated lone pair repulsion and significantly improved potency, resulting in IC50 values in the single-digit nanomolar range. chemrxiv.org

| Compound/Scaffold Modification | Rationale | Impact on Activity | Source |

|---|---|---|---|

| DMPO Moiety | Acts as a hydrogen bond acceptor to engage with kinase hinge region. | Crucial for binding affinity. | enamine.netnih.gov |

| Shift of N atom in substituent (quinazoline scaffold) | Avoid lone pair repulsion with the core structure. | Improved IC50 to single-digit nanomolar range. | chemrxiv.org |

| Introduction of aliphatic amines | Introduce interaction with specific amino acid residues (e.g., Asp101). | Further improved activity. | chemrxiv.org |

MAP4K1 (HPK1) is a critical node in intracellular signaling cascades. google.com As a member of the MAP4K family, it phosphorylates and activates downstream MAP3Ks, which in turn activate MAP2Ks, ultimately leading to the activation of the MAP kinase (MAPK) JNK. google.com The JNK pathway regulates transcription factors like c-Jun and ATF2, which are involved in apoptosis, cell proliferation, and inflammatory responses. google.com

In the context of the immune system, HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. chemrxiv.org Upon TCR stimulation, HPK1 becomes activated and phosphorylates the Src homology 2 domain containing leukocyte protein of 76 kDa (SLP76). chemrxiv.org This phosphorylation event destabilizes the TCR signalosome, weakening the signal transduction and attenuating the T-cell response. chemrxiv.org By inhibiting HPK1, compounds derived from this compound can prevent the phosphorylation of SLP76, thereby sustaining TCR signaling, enhancing T-cell activation, and boosting the immune response against tumors. chemrxiv.org

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer. researchgate.netnih.gov It plays a vital role in cell adhesion, migration, proliferation, and survival, making it an attractive target for cancer therapy. researchgate.netnih.gov The general structure of many FAK inhibitors consists of an aminopyrimidine or aminopyridine core, which anchors the molecule in the hinge region of the kinase domain. nih.govmdpi.com

The design of FAK inhibitors often employs a structure-based approach, leveraging knowledge of the FAK kinase domain's crystal structure. nih.govmdpi.com A common strategy involves using a 2,4-diaminopyrimidine (B92962) scaffold, which forms key hydrogen bonds with the hinge region of the kinase. nih.gov

A key design element is the introduction of a dimethylphosphine (B1204785) oxide (DMPO) group, which is achieved by using a precursor like (2-aminophenyl)dimethylphosphine oxide, a compound closely related to this compound. nih.gov The synthesis involves a palladium-catalyzed coupling reaction between an appropriately substituted aniline (B41778) (like (2-aminophenyl)dimethylphosphine oxide) and a di-chlorinated pyrimidine. nih.gov The resulting intermediate is then further reacted with another amine to complete the 2,4-diaminopyrimidine scaffold. nih.gov

The rationale for this design is twofold:

The diaminopyrimidine core anchors the inhibitor to the kinase hinge region. nih.gov

The DMPO moiety extends toward the activation loop and forms a crucial hydrogen bond with the aspartate residue (Asp564) of the highly conserved DFG motif. nih.gov This interaction helps to stabilize the inhibitor-kinase complex and contributes significantly to the compound's potency.

This strategy has led to the development of potent FAK inhibitors. For example, compound A12, synthesized using this approach, showed significant antiproliferative activity against A549 and MDA-MB-231 cancer cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov

| Compound | Target | IC50 | Antiproliferative Activity (Cell Line) | Source |

|---|---|---|---|---|

| A12 | FAK | N/A | 130 nM (A549), 94 nM (MDA-MB-231) | nih.gov |

| TAE-226 | FAK | N/A | 2.68 μM (Hela), 0.64 μM (HCT116) | researchgate.net |

| Compound 18b | FAK | 45 nM | 0.27 μM (Hela), 0.19 μM (HCT116) | researchgate.net |

| VS-4718 | FAK | 1.5 nM | N/A | nih.gov |

| GSK-2256098 | FAK | N/A | Inhibits proliferation in renal, uterine cancer cells | nih.gov |

Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Impact of FAK Inhibition on Cellular Processes (e.g., Cell Growth, Proliferation, Migration, Adhesion)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that acts as a critical signaling hub, translating signals from the extracellular matrix and growth factor receptors into intracellular responses. bldpharm.comresearchgate.net As a result, FAK is a vital participant in a multitude of fundamental cellular functions, including cell growth, proliferation, migration, and adhesion. researchgate.netnih.gov The inhibition of FAK's kinase activity or the disruption of its scaffolding functions can, therefore, profoundly impact these processes, which is a key rationale for developing FAK inhibitors for therapeutic purposes. nih.govgoogle.com

Impact on Cell Growth and Proliferation

FAK plays a significant role in promoting cell survival and proliferation. nih.gov It can influence cell cycle progression and suppress apoptosis (programmed cell death). strem.com Inhibition of FAK has been demonstrated across numerous studies to decrease cell viability and curb proliferation in various cancer cell lines.

For instance, treatment with FAK inhibitors can lead to cell cycle arrest, often at the G2/M phase, thereby halting cell division. nih.govstrem.com Studies have shown that FAK inhibition can suppress the growth of neuroblastoma, breast cancer, and pancreatic cancer cells. strem.comresearchgate.net The small molecule inhibitor IN10018, for example, has been shown to have effective inhibitory effects on cell proliferation in tumor tissue. nih.gov Similarly, FAK inhibitors have been found to reduce the clonogenic growth of glioblastoma cells, significantly decreasing the number of cell colonies formed. The disruption of FAK signaling in breast cancer cells has been shown to stimulate apoptotic pathways, leading to cell death. researchgate.net

| FAK Inhibitor | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| PF-573,228 | Neuroblastoma cells (MYCN amplified) | Decreased cell viability | researchgate.net |

| IN10018 | Breast cancer cells, Malignant pleural mesothelioma spheroids | Inhibition of cell proliferation and in vitro growth | nih.gov |

| BI-853520 | Ovarian cancer cells (SKOV3, OVCAR3) | Suppression of cell proliferation and viability | |

| Derivatives of Thieno[3,2-d]pyrimidine (e.g., compound 26) | MDA-MB-231 (Breast cancer) | Inhibition of anchorage-independent growth | nih.gov |

| FAK-CD (dominant-negative FAK protein) | Human breast cancer cells, Melanoma cells | Decreased growth | researchgate.net |

Impact on Cell Migration

Cell migration is a fundamental process that is tightly regulated by FAK. nih.govnih.gov FAK's role in migration is linked to its localization at focal adhesions, which are the sites where cells connect to the extracellular matrix. bldpharm.com By phosphorylating downstream targets, FAK orchestrates the dynamic assembly and disassembly of these adhesions, a process essential for cell movement. nih.gov

The inhibition of FAK has consistently been shown to impair cell migration across a wide range of cell types. researchgate.netnih.gov Studies using FAK-null cells have demonstrated that FAK is fundamentally required for cell migration. The introduction of FAK inhibitors, such as the small molecule Y15, significantly decreases the migratory ability of vascular endothelial cells and hepatoblastoma cells in a dose-dependent manner. nih.gov Similarly, silencing FAK expression with small interfering RNAs (siRNA) or using small molecule inhibitors like PF-573,228 resulted in decreased migration of neuroblastoma, lung cancer, and glioblastoma cells. researchgate.net This inhibition of migration is a key factor in the potential of FAK inhibitors to reduce tumor cell invasion and metastasis. researchgate.net

| FAK Inhibition Method | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Y15 (1,2,4,5-benzenetetramine tetrahydrochloride) | Endothelial (EA.hy926), Hepatoblastoma (HepG2) | Significantly decreased migration ability | nih.gov |

| PF-573,228 | Neuroblastoma cells | Decreased cellular migration | researchgate.net |

| FAK siRNA | Lung cancer cells, Glioblastoma cells | Decreased migration | researchgate.net |

| FRNK (FAK C-terminal domain) | Fibroblasts | Potently blocked cell migration | |

| BI-853520 | Ovarian cancer cells | Greatly suppressed migration |

Impact on Cell Adhesion

Cell adhesion is the process by which cells attach to each other and to the extracellular matrix, a process mediated by integrin receptors. FAK is a critical component of the signaling pathways initiated by integrin clustering at focal adhesion sites. nih.gov It plays a role in the maturation of these adhesion complexes.

The effect of FAK inhibition on cell adhesion is complex. While FAK is essential for the signaling that occurs at focal adhesions, its inhibition does not necessarily prevent the formation of these structures. bldpharm.com However, FAK inhibition can lead to a decrease in the stability of these adhesions, promoting cell detachment. nih.gov For example, inhibiting FAK in breast cancer cells has been shown to reduce adhesion to the extracellular matrix. Furthermore, FAK inhibition can alter the expression of various integrin subunits, which are the receptors that mediate cell adhesion, thereby modulating the cell's adhesive properties. nih.gov

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic techniques are paramount in elucidating the precise arrangement of atoms within the (2-Hydroxyphenyl)dimethylphosphine oxide molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools employed for this purpose, offering unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei within the molecule. While specific spectral data for this compound is not widely published in publicly accessible literature, the expected resonances can be inferred from the analysis of structurally similar compounds. For instance, in related phosphine (B1218219) oxides, the phosphorus atom typically exhibits a characteristic chemical shift in the ³¹P NMR spectrum. magritek.com The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the hydroxyphenyl group and the methyl protons attached to the phosphorus atom. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The analysis of coupling constants between phosphorus and adjacent carbon and hydrogen atoms would further solidify the structural assignment. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) mass spectrometry has been used to confirm its molecular weight. In positive ion mode, the compound is expected to be observed as the protonated molecule [M+H]⁺. Experimental data has shown a prominent peak at an m/z of 171, which corresponds to the calculated molecular weight of this compound (C₈H₁₁O₂P) plus a proton. This finding is a critical piece of evidence for the successful synthesis and identification of the target compound. The fragmentation pattern of the molecule under mass spectrometric conditions can also provide valuable structural information.

| Analytical Technique | Observed Ion | m/z Value | Interpretation |

| Mass Spectrometry (ESI+) | [M+H]⁺ | 171 | Protonated molecule |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile compounds like this compound. The use of a reversed-phase C18 column is a common starting point for method development for the analysis of polar and non-polar compounds. In a typical setup, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. The composition of the mobile phase can be optimized to achieve the desired separation. For instance, an Agilent 1100 high-pressure chromatograph equipped with a Microsorb 5-micron C18 column has been mentioned in the context of analyzing related compounds. sigmaaldrich.comscispace.com The detector, often a UV-Vis detector, is set to a wavelength where the compound exhibits strong absorbance to ensure high sensitivity. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a reference standard. By integrating the area of the peak corresponding to this compound in the chromatogram, its purity can be quantified.

While specific HPLC methods for this compound are not extensively detailed in the public domain, the general principles of reversed-phase chromatography provide a solid foundation for developing a robust analytical method for its purity assessment and analysis in various matrices.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of (2-Hydroxyphenyl)dimethylphosphine Oxide

Molecular modeling and conformational analysis are essential for predicting the three-dimensional structure and stability of this compound. The conformation of this molecule is significantly influenced by the presence of both a bulky dimethylphosphine (B1204785) oxide group and a hydroxyl group on the phenyl ring.

A key structural feature anticipated in this compound is the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the phosphine (B1218219) oxide group. This type of interaction has been observed in the crystal structure of similar compounds, such as (N,N-Diethylamino)(2-hydroxyphenyl)phenylphosphine oxide. core.ac.uk This hydrogen bond is expected to result in a relatively rigid, planar, six-membered ring-like structure, which would be the most stable conformation.

The geometric parameters of this compound can be predicted based on data from related structures. The table below presents expected bond lengths and angles, derived from the analysis of (N,N-Diethylamino)(2-hydroxyphenyl)phenylphosphine oxide. core.ac.uk

| Parameter | Predicted Value |

| P=O Bond Length | ~1.49 Å |

| P-C (phenyl) Bond Length | ~1.80 Å |

| P-C (methyl) Bond Length | ~1.81 Å |

| O-H···O Hydrogen Bond Distance | ~1.8-2.0 Å |

| C-P-C Bond Angle | ~106° |

| O=P-C Bond Angle | ~112° |

Note: These values are estimates based on a similar reported crystal structure and may vary in the actual molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of this compound. pitt.edunih.gov These calculations can provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.

The electronic nature of this molecule is governed by the interplay between the electron-withdrawing phosphine oxide group and the electron-donating hydroxyl group on the phenyl ring. The phosphine oxide group (P=O) is strongly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. The hydroxyl group (-OH) acts as a π-donor to the aromatic ring.

The reactivity of this compound can be understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the hydroxyphenyl moiety, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the phosphorus atom and the P=O bond, indicating that the phosphorus atom is the primary site for nucleophilic attack.

The electrostatic potential map would visually confirm these electronic features, showing a region of negative potential around the phosphine oxide oxygen and the hydroxyl oxygen, and a region of positive potential around the phosphorus atom and the hydroxyl hydrogen.

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on the hydroxyphenyl ring | Site for electrophilic attack |

| LUMO | Centered on the P atom of the P=O group | Site for nucleophilic attack |

| Electrostatic Potential | Negative potential on P=O oxygen, positive on P | P=O oxygen is a hydrogen bond acceptor; P is an electrophilic center |

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. For instance, DFT calculations can accurately predict the ³¹P NMR chemical shift and the vibrational frequency of the P=O bond in the infrared (IR) spectrum. mdpi.com

The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. For this compound, the calculated chemical shift would be influenced by the electronic effects of both the methyl groups and the hydroxyphenyl group. The P=O stretching frequency in the IR spectrum is also a characteristic feature. The presence of the intramolecular hydrogen bond is expected to cause a redshift (a shift to lower wavenumber) of the P=O stretching vibration compared to a similar phosphine oxide without the hydroxyl group.

Computational chemistry is also instrumental in predicting and understanding reaction mechanisms involving this compound. nih.govrsc.org For example, this molecule can act as a ligand in transition metal catalysis. Theoretical modeling can be used to study the coordination of the ligand to a metal center, the stability of the resulting complex, and the energy barriers for various steps in a catalytic cycle. pitt.edu The calculations can help to determine whether the ligand coordinates through the phosphorus atom or the oxygen atom of the phosphine oxide, and how the electronic and steric properties of the ligand influence the catalytic activity.

| Spectroscopic Parameter | Predicted Observation | Theoretical Basis |

| ³¹P NMR Chemical Shift | A specific chemical shift value | Dependent on the electron density at the phosphorus nucleus, calculated via quantum chemistry |

| IR P=O Stretching Frequency | Redshifted compared to non-hydroxylated analogues | Intramolecular hydrogen bonding weakens the P=O bond, lowering its vibrational frequency |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Hydroxyphenyl)dimethylphosphine oxide in laboratory settings?

- Methodological Answer : A scalable approach involves reacting diphenylphosphine oxide with o-quinone methides, generated in situ from 2-tosylalkyl phenols under basic conditions. This method yields diarylmethyl phosphine oxides with up to 92% efficiency under mild conditions . For heteroaromatic systems, palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃/Xantphos) with dimethylphosphine oxide introduces phosphine oxide groups into pyridines, achieving moderate to good yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ³¹P NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical. For example, ¹H NMR can resolve methyl and hydroxyl proton environments (e.g., δ 3.64 ppm for methyl groups adjacent to phosphorus ), while ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks ).

Q. What role does the dimethylphosphine oxide moiety play in drug design, based on current research?

- Methodological Answer : The dimethylphosphine oxide group enhances pharmacokinetics by acting as a hydrogen-bond acceptor without redox activity, improving solubility and target binding. In brigatinib, this moiety contributes to selective ALK inhibition and Biopharmaceutics Classification System (BCS) Class 1 status due to high permeability and solubility across physiological pH ranges .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the dimethylphosphine oxide group into heteroaromatic systems?

- Methodological Answer : Use Pd₂(dba)₃/Xantphos catalytic systems to couple dimethylphosphine oxide with bromo/iodo-pyridines. Reaction optimization should focus on solvent polarity (e.g., DMF), temperature (80–100°C), and stoichiometry (1:1.2 phosphine oxide:halopyridine). Electron-deficient pyridines generally yield higher conversions .

Q. What strategies are employed to resolve contradictions in reported synthetic yields of phosphine oxide derivatives?

- Methodological Answer : Analyze variables such as catalyst loading, substrate purity, and reaction atmosphere. For example, inconsistent yields in palladium-catalyzed couplings may arise from trace oxygen or moisture. Systematic replication under inert conditions (argon/nitrogen) and rigorous substrate characterization (e.g., HPLC purity checks ) can identify critical parameters .

Q. How to achieve enantiomeric enrichment in P-stereogenic dimethylphosphine oxides?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, enantiomerically enriched P-stereogenic compounds can be resolved via HPLC with chiral stationary phases (e.g., polysaccharide-based columns). Validation via circular dichroism (CD) or X-ray crystallography ensures stereochemical assignment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrogen-bonding capabilities of dimethylphosphine oxide?

- Methodological Answer : Compare experimental data (e.g., crystallographic studies) with computational models (DFT calculations). While dimethylphosphine oxide is a weaker hydrogen-bond acceptor than sulfones, its role in brigatinib’s binding affinity suggests context-dependent behavior. Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.